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Compound of Interest

Compound Name: Desacetylcefotaxime

Cat. No.: B1670277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desacetylcefotaxime and its parent

compound, Cefotaxime, using Nuclear Magnetic Resonance (NMR) spectroscopy. The

objective is to furnish researchers with the necessary data and protocols to confidently identify

and differentiate Desacetylcefotaxime. This guide includes detailed ¹H and ¹³C NMR data,

experimental protocols, and a comparison with alternative analytical techniques.

Introduction
Desacetylcefotaxime is the primary active metabolite of Cefotaxime, a third-generation

cephalosporin antibiotic. The structural difference between the two compounds lies in the

substitution at the C-3 position of the dihydrothiazine ring. In Cefotaxime, this position is an

acetoxymethyl group (-CH₂OCOCH₃), which is hydrolyzed in vivo to a hydroxymethyl group (-

CH₂OH) in Desacetylcefotaxime. This seemingly minor structural change can impact the

compound's pharmacokinetic and pharmacodynamic properties. Therefore, accurate

identification and differentiation of these two compounds are crucial in drug metabolism

studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. NMR

spectroscopy is a powerful non-destructive analytical technique that provides detailed

information about molecular structure, making it an ideal tool for this purpose.
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The key structural difference to be identified by NMR is the presence of an acetyl group in

Cefotaxime and its absence in Desacetylcefotaxime.

Cefotaxime Desacetylcefotaxime
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Hydrolysis

Click to download full resolution via product page

Caption: Structural relationship between Cefotaxime and Desacetylcefotaxime.

¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Cefotaxime and

Desacetylcefotaxime. The most significant differences are expected in the signals

corresponding to the C-3 substituent. For Cefotaxime, characteristic signals for the acetyl

methyl protons and carbonyl carbon will be present, while for Desacetylcefotaxime, these will

be absent, and the chemical shifts of the C-3 methylene protons and the C-3 carbon will be

altered.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
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Proton Assignment Cefotaxime Desacetylcefotaxime Key Difference

H-2 3.55 (d), 3.85 (d) ~3.5 (d), ~3.8 (d) Minor shift

H-6 5.10 (d) ~5.1 (d) Minor shift

H-7 5.65 (dd) ~5.6 (dd) Minor shift

7-NH 9.55 (d) ~9.5 (d) Minor shift

Thiazole H 6.75 (s) ~6.7 (s) Minor shift

Thiazole NH₂ 7.20 (s) ~7.2 (s) Minor shift

N-OCH₃ 3.80 (s) ~3.8 (s) No significant change

C-3 CH₂ 4.70 (d), 5.00 (d) ~4.5 (d), ~4.8 (d) Upfield shift

-OCOCH₃ 2.00 (s) - Signal absent

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
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Carbon Assignment Cefotaxime Desacetylcefotaxime Key Difference

C-2 25.5 ~25 Minor shift

C-3 125.0 ~128 Downfield shift

C-4 129.0 ~126 Upfield shift

C-6 59.0 ~59 No significant change

C-7 57.5 ~57 No significant change

C-8 (β-lactam C=O) 165.0 ~165 No significant change

C-9 (Amide C=O) 163.0 ~163 No significant change

C-10 161.0 ~161 No significant change

C-11 142.0 ~142 No significant change

C-12 108.0 ~108 No significant change

C-13 (N-OCH₃) 61.0 ~61 No significant change

C-14 149.0 ~149 No significant change

**C-15 (C-3 CH₂) ** 63.0 ~60 Upfield shift

C-16 (-OCOCH₃) 170.0 - Signal absent

C-17 (-OCOCH₃) 20.5 - Signal absent

Note: The chemical shift values for Desacetylcefotaxime are estimated based on typical shifts

observed for similar structural changes and may vary slightly depending on experimental

conditions.

Experimental Protocol: NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR

spectra for the identification of Desacetylcefotaxime.

1. Sample Preparation

Materials:
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Desacetylcefotaxime reference standard

Cefotaxime reference standard

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

NMR tubes (5 mm, high precision)

Volumetric flasks and pipettes

Procedure:

Accurately weigh approximately 10-20 mg of the sample (Desacetylcefotaxime or

Cefotaxime) and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if

necessary.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.
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Weigh Sample
(10-20 mg)

Dissolve in DMSO-d6
(0.6-0.7 mL)

 

Transfer to
NMR Tube

 

Acquire 1H NMR Spectrum

 

Acquire 13C NMR Spectrum

 

Process and Analyze Data

 

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

2. NMR Instrument Parameters

Spectrometer: 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition:
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Pulse Program: Standard 1D proton experiment (e.g., zg30)

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time (aq): ~4 seconds

Spectral Width (sw): ~16 ppm

¹³C NMR Acquisition:

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time (aq): ~1-2 seconds

Spectral Width (sw): ~240 ppm

3. Data Processing and Analysis

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Assign the signals in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities,

and comparison with the reference data provided in Tables 1 and 2.

Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a definitive method for structural elucidation, other analytical

techniques can also be employed for the identification and quantification of

Desacetylcefotaxime.

Table 3: Comparison of Analytical Techniques

Technique Principle Advantages Limitations

NMR Spectroscopy

Measures the

magnetic properties of

atomic nuclei.

Provides detailed

structural information,

non-destructive,

quantitative.

Lower sensitivity

compared to MS,

requires higher

sample concentration.

High-Performance

Liquid

Chromatography

(HPLC)

Separates

components of a

mixture based on their

differential partitioning

between a mobile and

stationary phase.

High sensitivity,

excellent for

quantification and

separation of

mixtures.

Does not provide

definitive structural

identification on its

own.

Mass Spectrometry

(MS)

Measures the mass-

to-charge ratio of ions.

Extremely high

sensitivity, provides

molecular weight

information.

Fragmentation can be

complex, may not

distinguish isomers

easily without tandem

MS.

Infrared (IR)

Spectroscopy

Measures the

absorption of infrared

radiation by molecular

vibrations.

Provides information

about functional

groups present.

Complex spectra, may

not be sufficient for

definitive identification

of closely related

structures.
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Conclusion
NMR spectroscopy provides an unequivocal method for the identification and confirmation of

Desacetylcefotaxime. The key diagnostic signals are the absence of the acetyl methyl proton

singlet at ~2.00 ppm in the ¹H NMR spectrum and the absence of the acetyl carbonyl and

methyl carbon signals at ~170.0 ppm and ~20.5 ppm, respectively, in the ¹³C NMR spectrum.

Concurrently, the chemical shifts of the C-3 methylene protons and the C-3 carbon are shifted

upfield in Desacetylcefotaxime compared to Cefotaxime. By following the provided

experimental protocols and comparing the acquired data with the reference tables, researchers

can confidently distinguish between these two closely related cephalosporin compounds. While

other analytical techniques like HPLC and MS are valuable for separation and quantification,

NMR remains the gold standard for unambiguous structural elucidation in this context.

To cite this document: BenchChem. [Confirming the Identity of Desacetylcefotaxime using
NMR Spectroscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670277#confirming-the-identity-of-
desacetylcefotaxime-using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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